Parkeol

Content Navigation

Parkeol is the definitive analytical standard for shea butter authenticity testing and oxidosqualene cyclase (OSC) research. Substituting lanosterol or cycloartenol causes false negatives in lipid profiling and fails to validate engineered enzyme specificity. • Guarantees accurate GC×GC-MS and GC-FID calibration for triterpene fingerprinting in Butyrospermum parkii. • Enables precise quantification of deprotonation mechanism shifts in mutated OSCs via NMR (δ 5.224 H-11 proton). • Essential for confirming 100% product specificity of novel plant synthases like rice parkeol synthase (AK066327).

CAS Number

Product Name

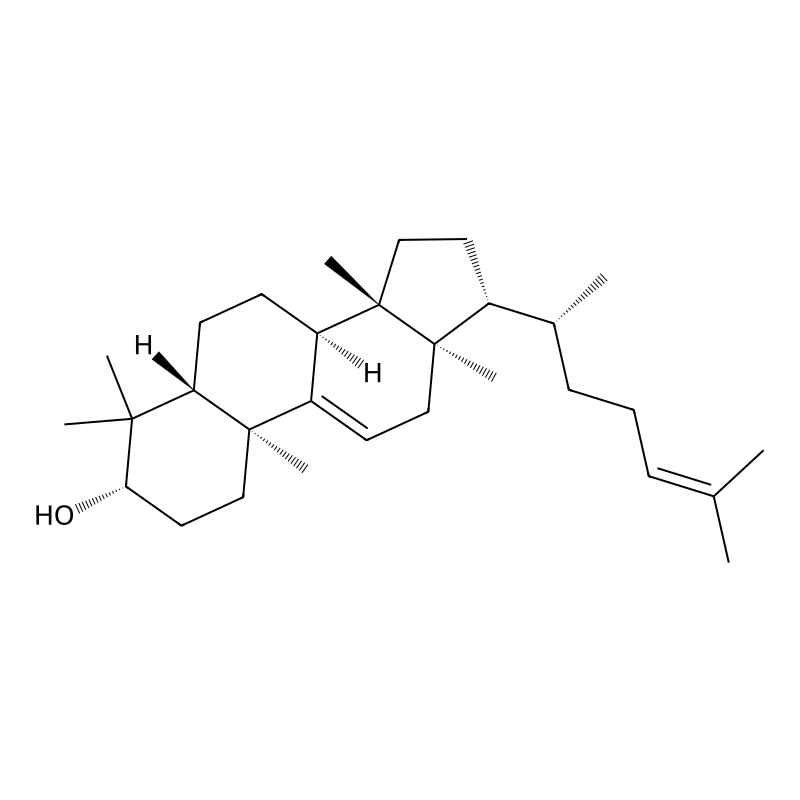

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Parkeol (lanosta-9(11),24-dien-3β-ol, CAS 514-45-4) is a tetracyclic triterpenoid and a naturally occurring structural isomer of lanosterol, distinguished by a double bond at the 9(11) position [1]. In industrial and academic procurement, parkeol is primarily sourced as a high-purity analytical reference standard [2]. It is critical for the authentication of the unsaponifiable fraction of shea butter (Butyrospermum parkii) and serves as a highly specific biomarker in comprehensive 2D GC-MS lipid profiling [3]. Additionally, it is an essential benchmark compound in synthetic biology and enzymology for validating the product specificity of engineered or newly discovered oxidosqualene cyclases (OSCs)[1].

Research Fit

References

- [1] Meyer et al., 'Directed Evolution Experiments Reveal Mutations at Cycloartenol Synthase Residue His477 that Dramatically Alter Catalysis', Organic Letters, 2002.

- [2] Ito et al., 'Triterpene Cyclases from Oryza sativa L.: Cycloartenol, Parkeol and Achilleol B Synthases', Organic Letters, 2011.

- [3] Shimadzu Technical Report C146-E255, 'Comprehensive 2D GC with Dual Mass Spectrometry / Flame Ionization Detection for the Analysis of the unsaponifiable fraction of vegetable oils'.

Generic substitution with closely related sterol precursors, such as lanosterol or cycloartenol, fundamentally compromises both analytical and enzymatic workflows [1]. In quality control and lipidomics, lanosterol cannot act as a proxy for parkeol because the two isomers exhibit near-identical mass fragmentation but distinct chromatographic retention times and NMR chemical shifts, such as the parkeol-specific H-11 vinylic proton at δ 5.224 ppm [2]. Substituting lanosterol would lead to false negatives in shea butter authentication [3]. In enzyme engineering, parkeol is the specific functional readout for altered deprotonation mechanisms in mutated OSCs and the sole product of rice parkeol synthase [1]. Using a generic sterol standard makes it impossible to quantify these precise mechanistic shifts or validate targeted triterpene pathways.

Substitution Risk

References

- [1] Ito et al., 'Triterpene Cyclases from Oryza sativa L.: Cycloartenol, Parkeol and Achilleol B Synthases', Organic Letters, 2011.

- [2] Meyer et al., 'Directed Evolution Experiments Reveal Mutations at Cycloartenol Synthase Residue His477 that Dramatically Alter Catalysis', Organic Letters, 2002.

- [3] Shimadzu Technical Report C146-E255, 'Comprehensive 2D GC with Dual Mass Spectrometry / Flame Ionization Detection for the Analysis of the unsaponifiable fraction of vegetable oils'.

NMR and GC-MS Differentiation from Lanosterol

In the analysis of triterpene alcohols, parkeol and lanosterol are closely related isomers that can co-migrate under standard GC conditions, making precise identification challenging without specific standards [1]. However, quantitative 1H-NMR readily differentiates the two based on the distinct C-11 vinylic proton of parkeol. Parkeol exhibits a characteristic H-11 signal at δ 5.224 ppm, whereas lanosterol lacks this signal entirely due to its 8(9) double bond [1]. Furthermore, while their TMS ethers may overlap in 1D GC, they are fully resolved using optimized GC-FID or comprehensive 2D GC×GC-qMS, allowing precise quantification [2].

| Evidence Dimension | 1H-NMR Vinylic Proton Shift |

| Target Compound Data | Parkeol: distinct H-11 signal at δ 5.224 ppm |

| Comparator Or Baseline | Lanosterol: absent H-11 signal |

| Quantified Difference | Absolute structural resolution via NMR integration |

| Conditions | 1H-NMR in CDCl3, GC-MS of TMS ethers |

Procurement of authentic parkeol is strictly required to calibrate NMR and GC methods where lanosterol cannot serve as a proxy due to structural overlap.

Product Specificity Calibration for Engineered Oxidosqualene Cyclases

Parkeol is the critical reference standard for validating the product profiles of engineered oxidosqualene cyclases (OSCs). For example, wild-type Arabidopsis cycloartenol synthase (AthCAS1) produces cycloartenol, but the His477Gln mutant shifts the deprotonation cascade to yield predominantly parkeol [1]. Quantitative analysis using a parkeol standard demonstrated that this mutant yields 71-73% parkeol, 22-24% lanosterol, and 5% Δ7-lanosterol [1]. Without a high-purity parkeol standard, accurately integrating these product ratios to validate the C-11 deprotonation mechanism is impossible.

| Evidence Dimension | Enzymatic Product Yield (AthCAS1 His477Gln mutant) |

| Target Compound Data | Parkeol: 71-73% of total triterpene product |

| Comparator Or Baseline | Lanosterol: 22-24% of total product |

| Quantified Difference | ~3-fold higher production of parkeol over lanosterol in the engineered strain |

| Conditions | In vitro oxidosqualene cyclization assay, quantified via GC-FID/NMR |

Synthetic biology labs must procure parkeol to quantify specific mutational shifts in triterpene synthase pathways.

Specificity as an Unsaponifiable Marker in Shea Butter Authentication

Parkeol is a signature triterpene alcohol found in the unsaponifiable fraction of Butyrospermum parkii (shea butter), which comprises 2-11% of the total fat [1]. Unlike common vegetable oils that are dominated by standard phytosterols (e.g., sitosterol), shea butter contains a distinct triterpene profile including parkeol, lupeol, and butyrospermol [2]. In comprehensive GC×GC-MS profiling of vegetable oils, parkeol serves as a definitive qualitative and quantitative marker to authenticate genuine shea butter and detect adulteration with cheaper oils that lack the lanost-9(11)-en-3β-ol skeleton [1].

| Evidence Dimension | Presence in Unsaponifiable Lipid Fraction |

| Target Compound Data | Parkeol: Present as a major triterpene marker in shea butter |

| Comparator Or Baseline | Standard Vegetable Oils (e.g., olive, canola): Parkeol absent |

| Quantified Difference | Binary marker (Presence vs. Absence) for oil authentication |

| Conditions | GC×GC-MS/FID analysis of unsaponifiable fractions |

Quality control laboratories require parkeol standards to verify the authenticity and purity of premium cosmetic and food-grade shea butter.

Absolute Standard for Parkeol Synthase (AK066327) Characterization

Parkeol is strictly required to characterize the activity of parkeol synthase, an enzyme discovered in Oryza sativa (rice)[1]. While most OSCs produce multiple products or common sterols, the gene product of AK066327 was shown to be a distinct enzyme that affords parkeol as a single product (100% specificity) [1]. In contrast, the closely related cycloartenol synthase (AK121211) produces only cycloartenol [1]. Procuring an authentic parkeol standard is mandatory to confirm the 100% product specificity of this novel enzyme via GC-MS co-elution and mass spectral matching.

| Evidence Dimension | Enzyme Product Specificity |

| Target Compound Data | Parkeol Synthase (AK066327): 100% Parkeol |

| Comparator Or Baseline | Cycloartenol Synthase (AK121211): 100% Cycloartenol |

| Quantified Difference | Absolute divergence in single-product generation from the same oxidosqualene substrate |

| Conditions | GC-MS analysis of recombinant enzyme products |

Researchers studying plant sterol biosynthesis must use parkeol to benchmark the activity and single-product specificity of novel triterpene cyclases.

Quality Control and Authentication of Shea Butter

Because parkeol is a signature component of the unsaponifiable fraction of Butyrospermum parkii, it is the right choice for calibrating GC×GC-MS and GC-FID instruments in food and cosmetic quality control labs. Using this exact compound allows analysts to differentiate genuine shea butter from adulterated or substituted vegetable oils that lack this specific triterpene[1].

Benchmarking Engineered Oxidosqualene Cyclases

In synthetic biology, parkeol is essential for validating the product profiles of mutated oxidosqualene cyclases. When engineering enzymes like AthCAS1 to alter their deprotonation mechanisms, researchers must use parkeol to accurately quantify the shift from cycloartenol or lanosterol production to parkeol production via NMR and GC-MS [2].

Characterization of Novel Plant Triterpene Synthases

For plant biochemists discovering new gene functions, parkeol serves as the definitive standard to confirm the activity of novel enzymes, such as the rice parkeol synthase (AK066327). It is required to prove 100% product specificity in vitro, which cannot be achieved using generic sterol standards like lanosterol [3].

Application Fit Matrix

References

- [1] Shimadzu Technical Report C146-E255, 'Comprehensive 2D GC with Dual Mass Spectrometry / Flame Ionization Detection for the Analysis of the unsaponifiable fraction of vegetable oils'.

- [2] Meyer et al., 'Directed Evolution Experiments Reveal Mutations at Cycloartenol Synthase Residue His477 that Dramatically Alter Catalysis', Organic Letters, 2002.

- [3] Ito et al., 'Triterpene Cyclases from Oryza sativa L.: Cycloartenol, Parkeol and Achilleol B Synthases', Organic Letters, 2011.

XLogP3

Wikipedia

Explore Compound Types